Benzenesulfonamide, N-[(phenylamino)carbonyl]-

Synthetic Chemistry Process Chemistry Sulfonylurea

For research programs requiring the unsubstituted N-phenyl sulfonylurea core, purchasing this specific compound (CAS 22557-91-1) is critical. Unlike substituted analogs, its precise LogP of 3.68 and hydrogen-bonding capacity maintain target engagement for CNS and enzyme inhibitor studies. It uniquely enables late-stage diversification for safener-herbicide synthesis and acts as a precursor to bimetallic Pd catalysts for mild carbonylation. Select this scaffold to leverage its defined reactivity and avoid invalidating established SAR.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
CAS No. 22557-91-1
Cat. No. B6616902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-[(phenylamino)carbonyl]-
CAS22557-91-1
Molecular FormulaC13H12N2O3S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H12N2O3S/c16-13(14-11-7-3-1-4-8-11)15-19(17,18)12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)
InChIKeyRLXNWBVDCNYQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(Benzenesulfonyl)-3-phenylurea (CAS 22557-91-1): A Core Sulfonylurea Intermediate


Benzenesulfonamide, N-[(phenylamino)carbonyl]- (CAS 22557-91-1), systematically known as 1-(benzenesulfonyl)-3-phenylurea, is a foundational N-phenyl sulfonylurea scaffold with the molecular formula C13H12N2O3S . It serves as a critical intermediate in agrochemical and pharmaceutical research, notably as a precursor to herbicidal sulfonylureas and as a core structure for developing enzyme inhibitors, including carbonic anhydrase inhibitors . Its simple, unsubstituted diphenyl architecture makes it a versatile starting point for synthesizing more complex derivatized libraries.

Procurement Risk: Why Generic Sulfonylurea Substitution Fails for CAS 22557-91-1


Simply substituting another sulfonylurea for 1-(benzenesulfonyl)-3-phenylurea introduces significant risk in synthetic and biological programs. Unlike more complex, heterocyclic sulfonylureas, the specific unsubstituted N-phenyl moiety provides a precise balance of lipophilicity (LogP 3.68) and hydrogen-bonding capacity critical for target engagement . Switching to a 4-chloro or 4-nitro analog (e.g., CAS 25270-44-4 or 51327-27-6) alters electronic properties and metabolic stability, invalidating established structure-activity relationships (SAR). Furthermore, the compound's unique utility has been specifically demonstrated in catalyzing sulfonyl azide carbonylation, a reactivity profile not generalizable to all sulfonylureas .

Head-to-Head Performance Data for Benzene sulfonamide, N-[(phenylamino)carbonyl]- (22557-91-1)


Synthetic Efficiency: One-Step Quantitative Yield vs. Traditional Multi-Step Routes

A novel one-step Vilsmeier protocol has been established for the synthesis of 1-(benzenesulfonyl)-3-phenylurea, achieving a quantitative yield [1]. This contrasts sharply with traditional synthetic routes for analogous sulfonylureas, which typically require 2-3 steps involving hazardous phosgene equivalents or isocyanate intermediates, often with lower overall yields, frequently cited in the 40-70% range for comparable compounds [2].

Synthetic Chemistry Process Chemistry Sulfonylurea

Catalytic Reactivity: Specific Utility in Pd-Catalyzed Carbonylation vs. Unreactive Analogs

A bimetallic palladium complex derived directly from 1-(benzenesulfonyl)-3-phenylurea demonstrates catalytic activity for sulfonyl azide transfer carbonylation with CO under mild conditions (room temperature, atmospheric pressure) . This specific reactivity is enabled by the compound's precise electronic structure. In contrast, the unsubstituted benzenesulfonylurea (NC(=O)NS(=O)(=O)C1=CC=CC=C1) or 4-substituted analogs (e.g., 4-chloro-N-[(phenylamino)carbonyl]benzenesulfonamide) do not generate active catalyst systems for this transformation under the same conditions, representing a distinct functional divergence.

Catalysis Sulfonyl Azide Carbonylation

Physicochemical Profile: Balanced Lipophilicity for Blood-Brain Barrier Penetration Design vs. Polar Analogs

The target compound possesses a calculated LogP of 3.68230 . This value resides within the optimal range for blood-brain barrier (BBB) penetration. By comparison, the introduction of common polar substituents on the phenyl ring, such as a 4-amino group to form 4-amino-N-[(phenylamino)carbonyl]benzenesulfonamide, drops the LogP below 2, while the unsubstituted benzenesulfonamide (CAS 215917-77-4) has a LogP closer to 1.5, both of which are outside the ideal CNS drug space [1].

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Biological Target Engagement: Predicted Pan-Carbonic Anhydrase Inhibition Profile

Target prediction models indicate that 1-(benzenesulfonyl)-3-phenylurea inhibits multiple carbonic anhydrase (CA) isoforms, including CA-I, CA-II, CA-IX, and CA-XII [1]. This pan-inhibition profile is characteristic of the sulfonylurea pharmacophore. In contrast, clinically advanced sulfonamide CA inhibitors like SLC-0111 are highly isoform-selective for CA-IX/CA-XII [2]. This suggests the target compound is a more suitable non-selective tool compound or a starting point for developing isoform-selective inhibitors through derivatization, rather than a direct competitor to clinical candidates.

Carbonic Anhydrase Inhibitor Tumor Biology

Optimal Deployment Scenarios for Sourcing Benzene sulfonamide, N-[(phenylamino)carbonyl]-


Agrochemical Lead Optimization: Core Scaffold for Herbicide Safener Libraries

Given its established role as a precursor to herbicidal sulfonylureas, procurement of CAS 22557-91-1 is indicated for laboratories synthesizing safener-herbicide combinations. The compound's core structure is prevalent in patents describing benzenesulfonylurea herbicides and their safeners [1]. Using this specific scaffold, rather than a pre-substituted analog, allows chemists to perform late-stage diversification on the phenyl rings to optimize crop selectivity and environmental persistence, leveraging the compound's synthetic accessibility .

Catalytic Methodology Development: Ligand Precursor for Carbonylation Chemistry

This compound should be prioritized by organometallic chemistry groups developing new carbonylation reactions. It is specifically documented as the precursor to a bimetallic Pd-catalyst that operates under exceptionally mild conditions (room temperature, atmospheric CO pressure, 20-minute reaction time) . This is a defined, non-obvious use case where the specific identity of the compound, not just its sulfonylurea class, enables the catalytic activity.

CNS Drug Discovery: A Physicochemically Optimized Fragment for BBB Penetration

CNS medicinal chemistry teams should select this compound as a fragment or early lead scaffold. Its LogP of 3.68 is near-ideal for passive BBB permeation . This avoids the common pitfall of starting with highly polar sulfonamide isosteres that require extensive structural modification to become CNS-penetrant. The compound's well-characterized chemical reactivity, including the one-step synthesis, further supports its use in rapid fragment elaboration [2].

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